molecular formula C14H17NO3 B2896922 1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2175582-46-2

1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2896922
CAS No.: 2175582-46-2
M. Wt: 247.294
InChI Key: PPUSHGYFHNSACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to a methoxy-substituted phenyl ring and a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Chalcone Backbone: The initial step involves the Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. This reaction forms the chalcone backbone.

    Morpholine Addition: The chalcone is then reacted with morpholine under basic conditions to introduce the morpholine ring at the α,β-unsaturated carbonyl position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation Products: Epoxides or hydroxylated derivatives.

    Reduction Products: Alcohols or saturated ketones.

    Substitution Products: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Chalcones: Other chalcones with different substituents on the phenyl rings.

    Morpholine Derivatives: Compounds with a morpholine ring attached to various aromatic or aliphatic groups.

Uniqueness: 1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one is unique due to its specific combination of a methoxy-substituted phenyl ring, a morpholine ring, and a propenone moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-14(16)15-7-8-18-13(10-15)11-5-4-6-12(9-11)17-2/h3-6,9,13H,1,7-8,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUSHGYFHNSACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CCO2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.